molecular formula C12H12ClN3O3 B2381346 5-chloro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1206987-43-0

5-chloro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2381346
CAS RN: 1206987-43-0
M. Wt: 281.7
InChI Key: STBSNNRMRWBDTL-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzamide derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Nematocidal Activity

Compounds similar to 5-chloro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, specifically those containing 1,2,4-oxadiazole derivatives and a 1,3,4-thiadiazole amide group, have demonstrated significant nematocidal activities. These compounds showed enhanced mortality rates against Bursaphelenchus xylophilus compared to commercial nematicides, indicating potential as effective nematicides for agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial Activity

A series of compounds closely related to the subject chemical, specifically 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, have shown significant antimicrobial activities. These derivatives displayed notable minimum inhibitory concentrations (MICs) against various bacteria, suggesting their potential in the development of new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Anticancer Activity

Certain derivatives of 5-chloro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide have been synthesized and evaluated for their anticancer activity. These compounds showed promising results against various cancer cell lines, making them potential candidates for further investigation in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole, which include structures similar to the chemical , have been researched for their corrosion inhibition properties. These compounds were found effective in inhibiting corrosion of mild steel in sulphuric acid, indicating their potential use in industrial applications (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7-15-11(19-16-7)6-14-12(17)9-5-8(13)3-4-10(9)18-2/h3-5H,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBSNNRMRWBDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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